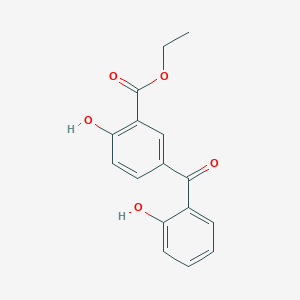
Benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.27936 . This compound is known for its unique structure, which includes both benzoic acid and hydroxybenzoyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . Industrial production methods may involve more advanced techniques, including the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity .
Comparison with Similar Compounds
Benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester can be compared with other similar compounds, such as:
Salicylic acid: Known for its use in acne treatment, it has a similar hydroxybenzoic acid structure but lacks the ethyl ester group.
Ethyl salicylate: Another ester of salicylic acid, it is used in fragrances and flavorings.
Methyl salicylate: . The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
494210-79-6 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-(2-hydroxybenzoyl)benzoate |
InChI |
InChI=1S/C16H14O5/c1-2-21-16(20)12-9-10(7-8-14(12)18)15(19)11-5-3-4-6-13(11)17/h3-9,17-18H,2H2,1H3 |
InChI Key |
KENUXMYSGZYBIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















